molecular formula C9H12ClN3O B11815084 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine

Cat. No.: B11815084
M. Wt: 213.66 g/mol
InChI Key: OGEAKXBZLPCVNB-UHFFFAOYSA-N
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Description

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a chloro group at the 4th position and a tetrahydro-2H-pyran-4-yl group at the 6th position of the pyrimidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the nucleophilic substitution reaction where the tetrahydro-2H-pyran-4-yl group is introduced using appropriate nucleophiles and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring but different functional groups.

    Tetrahydropyran: A simpler compound with a tetrahydropyran ring but lacking the pyrimidine structure.

    Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents at the 4th and 6th positions.

Uniqueness

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine is unique due to the presence of both the chloro and tetrahydro-2H-pyran-4-yl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in simpler or less substituted pyrimidine derivatives.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-6-(oxan-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H12ClN3O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13)

InChI Key

OGEAKXBZLPCVNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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